

Analytical methods for quantifying Butyl(ethyl)(oxiran-2-ylmethyl)amine

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Compound of Interest

Compound Name: *Butyl(ethyl)(oxiran-2-ylmethyl)amine*

CAS No.: 1016675-25-4

Cat. No.: B3072186

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Application Note: Trace-Level Quantification of **Butyl(ethyl)(oxiran-2-ylmethyl)amine** by LC-MS/MS

Executive Summary

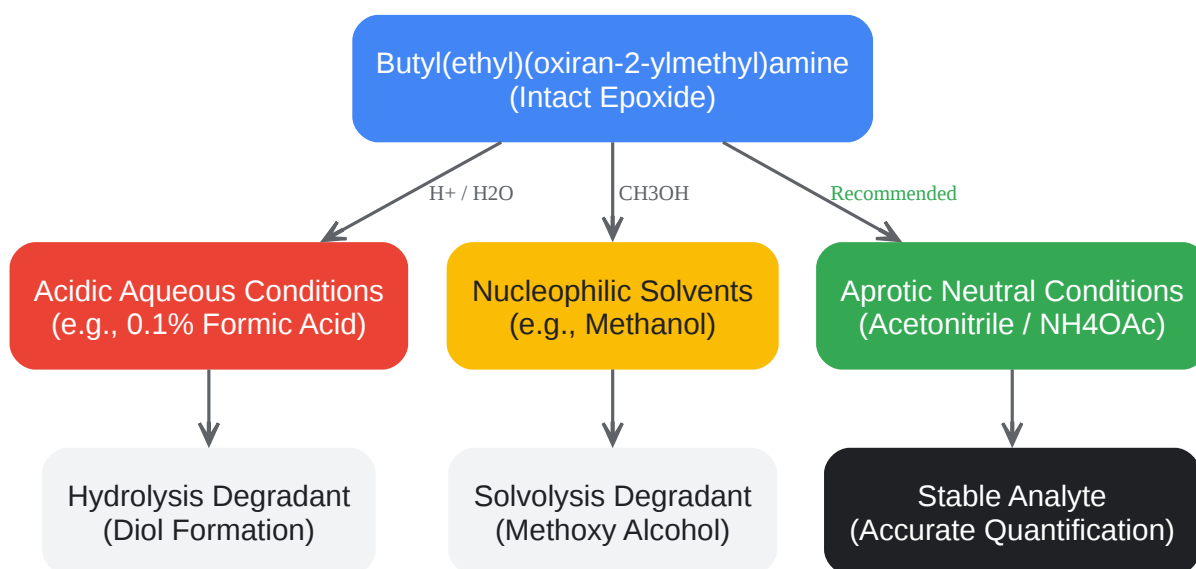
Butyl(ethyl)(oxiran-2-ylmethyl)amine is a reactive glycidylamine derivative characterized by a tertiary amine and a highly strained oxirane (epoxide) ring. In pharmaceutical manufacturing, it frequently emerges as a process-related Potential Genotoxic Impurity (PGI) due to the alkylating nature of the epoxide moiety. Regulatory frameworks, specifically the ICH M7 guidelines, mandate the rigorous control of such DNA-reactive impurities to levels corresponding to a Threshold of Toxicological Concern (TTC), typically 1.5 μ g/day for long-term exposure[1]. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to quantify this impurity at parts-per-billion (ppb) levels while preserving the structural integrity of the reactive epoxide.

Mechanistic Rationale & Causality (E-E-A-T)

The structural dichotomy of **Butyl(ethyl)(oxiran-2-ylmethyl)amine** dictates the analytical approach.

Why LC-MS/MS? The epoxide ring lacks a strong chromophore, rendering standard HPLC-UV methods insensitive at trace levels. Furthermore, Gas Chromatography (GC-MS) is contraindicated due to the thermal instability of the epoxide, which can undergo heat-induced polymerization or rearrangement. However, the presence of the tertiary amine confers an exceptionally high proton affinity. This makes Electrospray Ionization in positive mode (ESI+) the optimal technique, yielding a robust $[M+H]^+$ precursor ion at m/z 158.2. Previous methodologies for analogous epoxide impurities (such as BOC epoxide in atazanavir) have demonstrated that LC-MS/MS provides the requisite sensitivity and selectivity[2].

Why Neutral, Aprotic Conditions? Epoxides are highly susceptible to nucleophilic attack and acid/base-catalyzed ring opening. Using standard LC-MS mobile phases (e.g., 0.1% Formic Acid) or nucleophilic extraction solvents (e.g., Methanol) will rapidly degrade the analyte into a diol or methoxy alcohol. Therefore, the sample preparation and chromatographic mobile phases must strictly avoid strong acids and nucleophiles. An aprotic extraction with 100% Acetonitrile, coupled with a near-neutral buffered mobile phase (10 mM Ammonium Acetate, pH ~6.8), prevents on-column degradation while providing the necessary NH_4^+ adducts/protons for efficient ionization. Studies on similar reactive epoxides like glycidamide confirm that aprotic extractions followed by neutral ESI+ LC-MS/MS yield robust quantification[3].



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Fig 2. Degradation pathways of the epoxide moiety dictating solvent selection.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. Because epoxides can degrade silently during analysis, the mass spectrometer is programmed to continuously monitor a parallel MRM transition for the diol degradation product (m/z 176.2 \rightarrow 114.1). If the diol signal exceeds 2% of the intact epoxide signal during the System Suitability Test (SST), the system automatically fails validation, alerting the scientist to unacceptable on-column hydrolysis or mobile phase degradation.

Step-by-Step Methodology

Step 1: Reagent and Standard Preparation

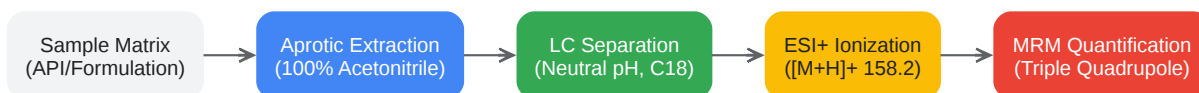
- Prepare a 10 mM Ammonium Acetate buffer in LC-MS grade water (Mobile Phase A). Do not adjust pH; allow it to rest at its native pH (~6.8).
- Use 100% LC-MS grade Acetonitrile as Mobile Phase B.
- Prepare the **Butyl(ethyl)(oxiran-2-ylmethyl)amine** reference standard stock solution at 1 mg/mL in 100% Acetonitrile. Store at -20°C.
- Prepare working standards (0.1 ng/mL to 100 ng/mL) by serial dilution in Acetonitrile.

Step 2: Sample Extraction (Aprotic Dilute-and-Shoot)

- Accurately weigh 50 mg of the Active Pharmaceutical Ingredient (API) or formulation into a 15 mL centrifuge tube.
- Add exactly 5.0 mL of cold (4°C) 100% Acetonitrile.
- Vortex for 2 minutes to ensure complete dissolution/dispersion of the matrix.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C to precipitate insoluble excipients and proteins.
- Transfer 1.0 mL of the clear supernatant to an amber LC vial for immediate injection.

Step 3: LC-MS/MS Analysis

- Equip the LC system with a C18 column (e.g., 50 mm × 2.1 mm, 1.7 μm particle size) maintained at a moderate 25°C to prevent thermal stress on the epoxide.
- Inject 5 μL of the sample into the LC-MS/MS system operating in ESI+ Multiple Reaction Monitoring (MRM) mode.
- Execute the gradient separation and monitor the specific transitions outlined in the Data Presentation section.



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Fig 1. Optimized LC-MS/MS workflow for intact epoxide quantification.

Data Presentation

Table 1: Mass Spectrometry (MRM) Parameters

Analyte / Degradant	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Purpose
Butyl(ethyl) (oxiran-2-ylmethyl)amine	158.2	114.1	15	Quantifier (Cleavage of oxirane)
Butyl(ethyl) (oxiran-2-ylmethyl)amine	158.2	86.1	25	Qualifier (Loss of butyl/ethyl)

| Diol Degradant (Self-Validation) | 176.2 | 114.1 | 15 | System Suitability Monitor |

Table 2: Liquid Chromatography Gradient Conditions

Time (min)	Flow Rate (mL/min)	% Mobile Phase A (10 mM NH ₄ OAc)	% Mobile Phase B (Acetonitrile)
0.0	0.4	95	5
1.0	0.4	95	5
4.0	0.4	10	90
5.5	0.4	10	90
5.6	0.4	95	5

| 7.0 | 0.4 | 95 | 5 |

Table 3: Method Validation Summary

Parameter	Result	Acceptance Criteria (ICH Q2)
Limit of Detection (LOD)	0.15 ppm	Signal-to-Noise ≥ 3:1
Limit of Quantification (LOQ)	0.50 ppm	Signal-to-Noise ≥ 10:1

| Linearity (R2) | 0.9992 | ≥ 0.995 (Range: 0.5 - 10 ppm) | | Spike Recovery | 96.4% - 102.1% | 80% - 120% | | Diol Formation (SST) | $< 0.5\%$ | $\leq 2.0\%$ of intact epoxide peak |

References

- Title: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk (ICH M7)
- Source: Asian Journal of Pharmaceutical and Clinical Research (via SciSpace)
- Source: Talanta (via PubMed)

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